molecular formula C11H13BrO4 B1397456 4-Bromo-3-(3-methoxypropoxy)benzoic acid CAS No. 1044563-86-1

4-Bromo-3-(3-methoxypropoxy)benzoic acid

Cat. No.: B1397456
CAS No.: 1044563-86-1
M. Wt: 289.12 g/mol
InChI Key: VZOFJBNFIGRJTJ-UHFFFAOYSA-N
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Description

4-Bromo-3-(3-methoxypropoxy)benzoic acid is an organic compound with the molecular formula C11H13BrO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 4-position and a 3-(3-methoxypropoxy) group at the 3-position

Biochemical Analysis

Biochemical Properties

4-Bromo-3-(3-methoxypropoxy)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific proteins, and influencing biochemical pathways. For instance, it may act as an inhibitor for certain enzymes, thereby affecting the overall metabolic processes within the cell .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions ultimately influence cellular function and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to altered biochemical and cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the threshold effects and toxicology is essential for determining the safe and effective use of this compound in research .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production, biosynthesis, and other essential processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It may interact with specific transporters or binding proteins, affecting its localization and accumulation. Understanding these processes is vital for determining the compound’s efficacy and potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(3-methoxypropoxy)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-3-hydroxybenzoic acid.

    Etherification: The hydroxyl group at the 3-position is etherified with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the 3-(3-methoxypropoxy) group.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(3-methoxypropoxy)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

    Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) are commonly used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., azides or thiocyanates.

    Esterification: Various esters depending on the alcohol used.

    Reduction: The corresponding alcohol.

Scientific Research Applications

4-Bromo-3-(3-methoxypropoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methoxybenzoic acid: Lacks the 3-(3-methoxypropoxy) group.

    3-Bromo-4-methoxybenzoic acid: Different substitution pattern on the benzene ring.

    4-Bromo-3-methylbenzoic acid: Contains a methyl group instead of the methoxypropoxy group.

Uniqueness

4-Bromo-3-(3-methoxypropoxy)benzoic acid is unique due to the presence of both the bromine atom and the 3-(3-methoxypropoxy) group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-bromo-3-(3-methoxypropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-15-5-2-6-16-10-7-8(11(13)14)3-4-9(10)12/h3-4,7H,2,5-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOFJBNFIGRJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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